Benzeneethanamine,2-methoxy-N-propyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
748132-69-6 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-9-13-10-8-11-6-4-5-7-12(11)14-2/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
NOZWGSWZJDAJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1=CC=CC=C1OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Benzeneethanamine, 2 Methoxy N Propyl
Retrosynthetic Analysis of the Benzeneethanamine, 2-methoxy-N-propyl- Core Structure
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors by conceptually breaking key chemical bonds. For Benzeneethanamine, 2-methoxy-N-propyl-, two primary disconnection strategies are evident, focusing on the formation of the amine and the carbon skeleton.
Strategy A: C-N Bond Disconnection
The most straightforward disconnection involves breaking the bond between the nitrogen atom and the propyl group. This leads to two key synthons: a 2-(2-methoxyphenyl)ethylamine synthon and a propyl synthon. The corresponding chemical equivalents are 2-(2-methoxyphenyl)ethylamine and a propyl halide (e.g., 1-bromopropane) or propanal. This approach suggests a synthesis based on the N-alkylation of a primary amine or reductive amination.
Strategy B: Imine/Amide Disconnection
A second common strategy involves disconnecting the C-N bond within the ethylamine (B1201723) backbone, envisioning an imine or amide intermediate. This approach disconnects the molecule into a C8 carbonyl component and a C3 amine component. The precursors for this strategy would be 2-(2-methoxyphenyl)acetaldehyde and propylamine (B44156) for a reductive amination pathway, or 2-(2-methoxyphenyl)acetic acid and propylamine for an amide reduction pathway.
These analyses provide a logical framework for the development of the synthetic pathways discussed in the following sections.
Classical Synthetic Pathways for Benzeneethanamine, 2-methoxy-N-propyl- Production
Several classical methods are employed for the synthesis of secondary amines like Benzeneethanamine, 2-methoxy-N-propyl-. These routes offer reliability and are well-documented in organic synthesis literature.
Reductive amination is one of the most versatile and widely used methods for synthesizing amines. organic-chemistry.org This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.
For the synthesis of Benzeneethanamine, 2-methoxy-N-propyl-, this pathway would involve the condensation of 2-(2-methoxyphenyl)acetaldehyde with propylamine. The resulting imine is not typically isolated but is immediately reduced using a suitable reducing agent. A variety of reducing agents can be employed, each with specific advantages regarding reactivity and selectivity. researchgate.netorganic-chemistry.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol, Room Temp | Cost-effective, readily available | Can reduce aldehydes if not fully converted to imine |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls | Toxic cyanide byproduct |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), Acetic Acid | Mild, highly effective, broad scope | More expensive, moisture-sensitive |
| Hydrogen (H₂) with Catalyst (Pd/C) | Ethanol, 1-5 atm H₂ | "Green" reagent, high yield | Requires specialized hydrogenation equipment |
The reaction proceeds by mixing the aldehyde and amine, often in a protic solvent like methanol or ethanol, followed by the addition of the reducing agent. The choice of reagent allows for optimization based on the scale and specific functional groups present in the reactants.
An alternative robust method involves the formation of an amide followed by its reduction. This two-step sequence begins with the coupling of 2-(2-methoxyphenyl)acetic acid and propylamine to form the corresponding amide, N-propyl-2-(2-methoxyphenyl)acetamide. This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by using standard peptide coupling reagents.
The subsequent reduction of the stable amide functional group requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, effectively converting the amide to the secondary amine. The reaction is typically performed in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Borane (BH₃), often used as a THF complex (BH₃·THF), is another effective reagent that can reduce amides under milder conditions than LiAlH₄.
Table 2: Reagents for Amide Reduction
| Reagent | Typical Solvent | Key Features |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Highly reactive, powerful, requires anhydrous conditions |
| Borane (BH₃·THF) | Tetrahydrofuran (THF) | Milder than LiAlH₄, good functional group tolerance |
Syntheses commencing from nitriles provide another avenue to phenethylamines. In this approach, 2-methoxyphenylacetonitrile (B128560) would serve as the starting material. The reduction of a nitrile typically yields a primary amine. Therefore, a two-step process is required: first, the reduction of the nitrile to 2-(2-methoxyphenyl)ethylamine, followed by N-alkylation to introduce the propyl group.
The reduction of the nitrile can be accomplished using various reagents, including LiAlH₄ or catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst). More modern methods utilize reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can efficiently reduce a wide array of nitriles to primary amines in high yields. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
Following the formation of the primary amine, N-alkylation is performed by reacting it with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, typically in the presence of a non-nucleophilic base like potassium carbonate to neutralize the acid generated during the reaction. prepchem.com
Stereoselective Synthesis of Enantiomers of Benzeneethanamine, 2-methoxy-N-propyl-
While Benzeneethanamine, 2-methoxy-N-propyl- is not inherently chiral, many of its analogs with substitution on the ethyl backbone are. The principles of stereoselective synthesis are crucial for producing single enantiomers of such chiral amines, which is often a requirement for pharmaceutical applications. Asymmetric synthesis aims to control the formation of a new stereocenter, yielding a product that is enriched in one enantiomer. nih.gov
A powerful strategy for asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. sigmaaldrich.com
This method can be illustrated by the synthesis of a chiral analog, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, where a similar synthetic challenge is addressed. In a patented process, (R)-α-methylphenethylamine is used as a chiral auxiliary. google.com It is first reacted with a ketone (p-methoxyphenylacetone) to form an imine. The subsequent hydrogenation of this imine, catalyzed by Pt/C, is sterically directed by the chiral auxiliary, leading to the preferential formation of one diastereomer of the secondary amine. google.com The chiral auxiliary is then cleaved through another hydrogenation step using a Pd/C catalyst to yield the desired enantiomerically enriched primary amine, which can then be further functionalized. google.com
Table 3: Examples of Common Chiral Auxiliaries
| Auxiliary Type | Example Compound | Typical Application |
|---|---|---|
| Chiral Amines | (R)-α-Methylphenethylamine | Asymmetric alkylation, reductive amination |
| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Asymmetric aldol (B89426) reactions, alkylations |
| Sulfinamides | Ellman's Sulfinamide ((R)-(+)-2-Methyl-2-propanesulfinamide) | Asymmetric synthesis of chiral amines |
| Amino Alcohols | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of enolates |
In addition to chiral auxiliaries, asymmetric catalysis provides a more atom-economical approach. In this method, a small amount of a chiral catalyst (such as a transition metal complex with a chiral ligand or an enzyme) creates a chiral environment for the reaction, leading to an enantiomerically enriched product. For amine synthesis, enzyme-catalyzed asymmetric reductive amination using NAD(P)H-dependent oxidoreductases represents a growing field in biocatalysis. nih.gov
Diastereomeric Salt Formation and Resolution Techniques
The chiral resolution of racemic Benzeneethanamine, 2-methoxy-N-propyl-, is a critical step for isolating its individual enantiomers. This separation is most commonly achieved through diastereomeric salt formation, a classical yet highly effective technique. The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms two diastereomeric salts which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. mdpi.com
The choice of resolving agent and solvent system is paramount for achieving high efficiency and enantiomeric purity. For phenethylamine (B48288) derivatives, chiral carboxylic acids, particularly derivatives of tartaric acid, are frequently employed. google.com The differing steric and electronic interactions between the enantiomers of the amine and the chiral resolving agent lead to the formation of a less soluble diastereomeric salt, which preferentially crystallizes from the solution.
After separation of the diastereomeric salt crystals, the desired enantiomer of Benzeneethanamine, 2-methoxy-N-propyl- is recovered by treating the salt with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused, adding to the process's efficiency. google.com
Table 1: Representative Chiral Resolving Agents and Solvent Systems for Phenethylamine Resolution
| Resolving Agent | Solvent System | Typical Outcome |
| (R,R)-Tartaric Acid | Methanol/Water | Preferential crystallization of one diastereomer |
| (S,S)-Dibenzoyl-tartaric acid | Ethanol | High diastereomeric excess (ee) |
| N-acetyl-L-leucine | Acetonitrile (B52724) | Effective for specific amine structures google.com |
| (R)-Mandelic Acid | Isopropanol | Good separation with controlled cooling |
Note: This table represents common systems used for resolving racemic amines of the phenethylamine class. The optimal conditions for Benzeneethanamine, 2-methoxy-N-propyl- would require empirical screening.
Sustainable Chemistry Principles in Benzeneethanamine, 2-methoxy-N-propyl- Synthesis
The integration of green chemistry principles into the synthesis of fine chemicals is an area of growing importance. For Benzeneethanamine, 2-methoxy-N-propyl-, this involves developing methods that improve atom economy, utilize safer solvents, and reduce energy consumption.
Development of Catalyst Systems for Improved Atom Economy
Traditional methods for N-alkylation often involve the use of stoichiometric amounts of alkyl halides, leading to the formation of salt byproducts. Modern catalytic approaches significantly improve atom economy. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology for the N-alkylation of amines with alcohols. nih.govbath.ac.uk
In this approach, a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Nickel) temporarily removes hydrogen from the alcohol, converting it to an aldehyde in situ. researchgate.netresearchgate.net The aldehyde then reacts with the precursor amine, 2-(2-methoxyphenyl)ethanamine, to form an imine. In the final step, the catalyst returns the hydrogen to the imine, reducing it to the final N-propylated amine product. The only byproduct of this elegant process is water, making it a highly atom-economical and environmentally benign route. magtech.com.cn
Table 2: Catalyst Systems for N-Alkylation via Hydrogen Autotransfer
| Catalyst Type | Alcohol Reactant | Typical Conditions | Advantage |
| [Ir(p-cymene)Cl₂]₂ | Propan-1-ol | 100-120 °C, Base | High efficiency and selectivity nih.gov |
| [Ru(p-cymene)Cl₂]₂/Ligand | Propan-1-ol | 110 °C, Solvent-free | Versatile for various amines researchgate.net |
| Heterogeneous Ni-catalyst | Propan-1-ol | 120-150 °C, H₂ atmosphere | Catalyst reusability researchgate.net |
Alternative Solvent Systems and Solvent-Free Reaction Conditions
The choice of solvent is a key factor in the environmental impact of a synthetic process. Research in green chemistry emphasizes the reduction or elimination of volatile organic compounds (VOCs). For the N-alkylation steps in the synthesis of Benzeneethanamine, 2-methoxy-N-propyl-, several sustainable alternatives exist.
Solvent-free, or neat, reaction conditions are often possible, particularly in catalyzed reactions at elevated temperatures where the substrates themselves can act as the solvent medium. researchgate.net This approach simplifies purification, reduces waste, and can often accelerate reaction rates.
When a solvent is necessary, water is an ideal green solvent. Certain iridium-based catalytic systems have been developed that perform effectively in water for the N-alkylation of amines with alcohols, offering a safe and environmentally friendly option. researchgate.net Supercritical fluids like scCO₂ represent another advanced medium, although their application requires specialized equipment.
Isotopic Labeling Strategies for Mechanistic and Analytical Studies of Benzeneethanamine, 2-methoxy-N-propyl-
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for use in quantitative analytical methods. By replacing specific atoms in a molecule with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the molecule's fate in a reaction or biological system. chem-station.com
Deuterium (B1214612) Labeling for Reaction Pathway Elucidation
Deuterium (²H or D) labeling is instrumental in studying reaction mechanisms through the kinetic isotope effect (KIE). chem-station.com For the synthesis of Benzeneethanamine, 2-methoxy-N-propyl-, deuterium can be incorporated at various positions to probe the mechanism of the N-alkylation step.
For instance, in the "borrowing hydrogen" mechanism, using propan-1-ol deuterated at the C1 position (CH₃CH₂CD₂OH) would allow researchers to confirm that the hydrogen (or deuterium) atoms transferred to the imine intermediate indeed originate from the alcohol. Observing the position of the deuterium labels in the final product via NMR spectroscopy or mass spectrometry provides direct evidence for the proposed pathway. researchgate.net Similarly, labeling the amine precursor can help track hydrogen exchange processes during the reaction. nih.gov
Carbon-13 and Nitrogen-15 (B135050) Labeling for Advanced Spectroscopic Probes
Incorporation of stable, heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the structure of Benzeneethanamine, 2-methoxy-N-propyl- creates valuable molecular probes for advanced analytical techniques. researchgate.net
¹³C- and ¹⁵N-labeled analogues are widely used as internal standards for quantitative analysis by mass spectrometry (MS), such as in pharmacokinetic studies. nih.gov Since the labeled standard is chemically identical to the analyte but has a different mass, it allows for highly accurate quantification by correcting for sample loss during workup and variations in instrument response.
In Nuclear Magnetic Resonance (NMR) spectroscopy, selective ¹³C or ¹⁵N enrichment can significantly enhance signal sensitivity for the labeled nucleus, which is particularly useful for complex structure elucidation or for studying intermolecular interactions. nih.gov Dual labeling with both ¹³C and ¹⁵N can be employed in advanced metabolic flux analysis to simultaneously track the pathways of carbon and nitrogen atoms through biological systems. embopress.org
Table 3: Isotopic Labeling Strategies and Applications
| Isotope | Labeling Position | Precursor | Primary Application |
| ²H (Deuterium) | N-Propyl chain, C1 | Propan-1-ol-1,1-d₂ | Elucidation of N-alkylation mechanism (KIE) |
| ²H (Deuterium) | Ethylamine backbone | 2-(2-methoxyphenyl)ethanamine-α,α,β,β-d₄ | Mechanistic studies of formation/metabolism |
| ¹³C | Phenyl ring | [¹³C₆]-Anisole | Quantitative analysis (MS internal standard) nih.gov |
| ¹⁵N | Amine nitrogen | [¹⁵N]-Ammonia (in precursor synthesis) | Advanced NMR studies, metabolic tracing embopress.org |
Impurity Profiling and Control in the Synthesis of Research-Grade Benzeneethanamine, 2-methoxy-N-propyl-
The production of high-purity Benzeneethanamine, 2-methoxy-N-propyl- for research applications is contingent on a comprehensive impurity management strategy. This involves identifying potential impurities arising from starting materials, intermediates, and side reactions, and implementing effective control and purification measures. The primary synthetic routes to N-alkylated phenylethylamines, such as reductive amination and direct N-alkylation, each present a unique impurity profile that must be addressed.
Reductive amination, a common method for amine synthesis, involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For Benzeneethanamine, 2-methoxy-N-propyl-, this would typically involve the reaction of 2-methoxyphenylacetaldehyde with propylamine. Potential impurities from this route include unreacted starting materials, over-alkylated products, and byproducts from side reactions of the aldehyde.
Direct N-alkylation of 2-(2-methoxyphenyl)ethanamine with a propylating agent, such as propyl iodide or propyl bromide, is another viable synthetic pathway. prepchem.com This method can lead to impurities from di-propylation of the nitrogen atom, as well as unreacted starting amine. The choice of base and solvent can significantly influence the formation of these impurities.
A comparative analysis of potential impurities in these synthetic routes is presented in the table below.
Table 1: Potential Impurities in the Synthesis of Benzeneethanamine, 2-methoxy-N-propyl-
| Potential Impurity | Originating Synthetic Route | Reason for Formation | Control Strategy |
|---|---|---|---|
| 2-(2-methoxyphenyl)ethanamine | Reductive Amination, N-Alkylation | Incomplete reaction | Optimize reaction time and stoichiometry |
| 2-methoxyphenylacetaldehyde | Reductive Amination | Incomplete reaction | Ensure complete conversion of the aldehyde |
| N,N-dipropyl-2-(2-methoxyphenyl)ethanamine | N-Alkylation | Over-alkylation of the primary amine | Use of a controlled amount of alkylating agent |
| Propylamine | Reductive Amination | Excess reagent | Removal during work-up and purification |
| Unidentified reaction byproducts | Both routes | Side reactions, degradation | Process optimization, thorough purification |
Impurity Characterization and Control
The characterization of these impurities is typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is invaluable for separating the desired product from closely related impurities, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation.
Control over the formation of these impurities is paramount for producing research-grade material. Key control strategies include:
Stoichiometric Control: Precise control over the molar ratios of reactants is crucial. For instance, in N-alkylation, using a slight excess of the primary amine can minimize the formation of the di-alkylated impurity.
Reaction Conditions: Optimization of temperature, pressure, and reaction time can significantly impact the impurity profile. For example, lower temperatures may favor the desired mono-alkylation over di-alkylation.
Catalyst Selection: In reductive amination, the choice of reducing agent and catalyst can influence the selectivity of the reaction and the formation of byproducts.
Purification Techniques: Post-synthesis purification is a critical step. Column chromatography is often employed to separate the target compound from both starting materials and byproducts. Crystallization of a salt form of the product can also be an effective purification method.
Research into the impurity profiling of analogous compounds, such as methamphetamine synthesized via reductive amination, has identified characteristic impurities that can provide insights into the synthetic route used. acs.orgnih.gov While the specific impurities will differ, the principles of their formation and detection are transferable to the synthesis of Benzeneethanamine, 2-methoxy-N-propyl-.
The following table outlines a general framework for the analytical monitoring of the synthesis.
Table 2: Analytical Methods for Impurity Monitoring
| Analytical Technique | Purpose | Typical Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities | Separation of starting materials, product, and byproducts |
| Mass Spectrometry (MS) | Identify molecular weight of impurities | Confirmation of suspected impurity structures |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of product and impurities | Detailed structural information for known and unknown compounds |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities | Detection of residual solvents and low molecular weight byproducts |
By implementing a robust process control strategy informed by detailed impurity profiling, it is possible to consistently produce Benzeneethanamine, 2-methoxy-N-propyl- of a high purity suitable for demanding research applications.
Advanced Structural Elucidation and Spectroscopic Characterization of Benzeneethanamine, 2 Methoxy N Propyl
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the structure of Benzeneethanamine, 2-methoxy-N-propyl-.
Tandem mass spectrometry (MS/MS) provides robust confirmation of the molecular structure through controlled fragmentation of a selected precursor ion. For Benzeneethanamine, 2-methoxy-N-propyl-, the protonated molecule [M+H]⁺ would be selected as the precursor. The collision-induced dissociation (CID) would likely induce fragmentation at the most labile bonds.
The primary fragmentation pathway for N-alkylated phenethylamines involves cleavage of the C-N bond (α-cleavage) and the benzylic C-C bond. The expected major fragmentation pathways are:
Benzylic Cleavage: Scission of the bond between the alpha and beta carbons of the ethylamine (B1201723) chain is a characteristic fragmentation for phenethylamines. This would result in the formation of a stable 2-methoxybenzyl cation.
Alpha-Cleavage: Cleavage of the N-propyl bond, resulting in the loss of a propyl radical or propene, is another common pathway.
These fragmentation patterns provide unequivocal evidence for the connectivity of the 2-methoxyphenethyl backbone and the N-propyl substituent.
Table 1: Predicted MS/MS Fragmentation Data for [C₁₂H₁₉NO + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
|---|---|---|---|
| 194.1545 | 135.0810 | [2-methoxybenzyl]⁺ | C₃H₉N |
| 194.1545 | 152.1126 | [M+H - C₃H₆]⁺ | C₃H₆ |
Accurate mass measurement is critical for determining the elemental formula of the molecular ion. The molecular formula for Benzeneethanamine, 2-methoxy-N-propyl- is C₁₂H₁₉NO. Using high-resolution instrumentation, such as a time-of-flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ can be measured with high precision.
Monoisotopic Mass of C₁₂H₁₉NO: 193.1467 g/mol
Calculated Exact Mass of [M+H]⁺ (C₁₂H₂₀NO⁺): 194.1545 g/mol
Analysis of the isotopic pattern, specifically the ratio of the M+1 peak (arising from the natural abundance of ¹³C) to the M peak, would further corroborate the number of carbon atoms in the proposed formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of a molecule in solution, providing information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The aromatic protons of the 1,2-disubstituted benzene (B151609) ring are expected to appear as a complex multiplet. The methoxy (B1213986) group protons would be a sharp singlet, while the aliphatic chain protons would present as multiplets, with chemical shifts and splitting patterns dictated by their neighboring protons.
¹³C NMR: The carbon NMR spectrum would show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon environments in the molecule (two pairs of aromatic carbons are equivalent due to symmetry). The chemical shifts would be characteristic of aromatic, ether, and aliphatic carbons.
¹⁵N NMR: While less common, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom. A single resonance would be expected, with a chemical shift characteristic of a secondary amine.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Solvent: CDCl₃
| Position | Group | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1' | Ar-C | - | ~157.5 |
| 2' | Ar-C | ~7.20 (m) | ~128.0 |
| 3' | Ar-C | ~6.88 (m) | ~110.5 |
| 4' | Ar-C | ~7.15 (m) | ~127.0 |
| 5' | Ar-C | ~6.90 (m) | ~120.8 |
| 6' | Ar-C | - | ~130.0 |
| 7 | -CH₂-Ar | ~2.90 (t, J=7.0) | ~35.0 |
| 8 | -CH₂-N | ~2.80 (t, J=7.0) | ~50.0 |
| 9 (N-CH₂) | N-CH₂- | ~2.55 (t, J=7.5) | ~52.0 |
| 10 | -CH₂- | ~1.50 (sextet, J=7.5) | ~23.0 |
| 11 | -CH₃ | ~0.90 (t, J=7.5) | ~11.5 |
Two-dimensional NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. Key correlations would be observed between the adjacent methylene (B1212753) groups of the ethylamine chain (H-7 with H-8) and within the propyl group (H-9 with H-10, and H-10 with H-11).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each carbon signal based on the previously assigned proton spectrum (e.g., the proton signal at ~2.90 ppm would correlate with the carbon signal at ~35.0 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the methoxy protons and the aromatic proton at the 2' position, confirming their spatial proximity.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule's functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the key functional groups. A broad, weak-to-medium absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretch of a secondary amine. Strong C-H stretching vibrations for both aromatic and aliphatic groups would appear between 2800 and 3100 cm⁻¹. The C=C stretching of the aromatic ring would produce peaks in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the aryl ether is expected around 1240 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, would likely produce a strong Raman signal. Aliphatic C-H and C-C stretching and bending modes would also be visible. The combination of IR and Raman data serves as a valuable fingerprint for the compound and can be used to assess its purity.
Table 3: Predicted Major Vibrational Bands (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300-3500 (weak, broad) | Weak |
| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 | Strong |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850-2960 | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Strong |
| C-O Stretch | Aryl Ether | 1230-1260 (strong) | Medium |
X-ray Crystallography for Solid-State Structural Determination of Benzeneethanamine, 2-methoxy-N-propyl- Derivatives
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For derivatives of Benzeneethanamine, 2-methoxy-N-propyl-, this method provides precise information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding its structure-activity relationships. The process involves preparing a high-quality single crystal of a suitable derivative, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be elucidated.
Due to the nature of the parent compound, it is often necessary to prepare a crystalline salt to facilitate the growth of single crystals suitable for X-ray diffraction analysis. A common approach involves the formation of a hydrochloride salt, which can enhance the crystallinity of the material.
Hypothetical Crystallographic Data for a Benzeneethanamine, 2-methoxy-N-propyl- Derivative
The following table represents hypothetical crystallographic data for a fictional hydrochloride salt of a Benzeneethanamine, 2-methoxy-N-propyl- derivative. This data is illustrative of the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Empirical Formula | C12H20ClNO |
| Formula Weight | 229.75 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.123(4) Å b = 5.987(2) Å c = 20.456(8) Å α = 90° β = 105.34(3)° γ = 90° |
| Volume | 1195.1(8) Å3 |
| Z | 4 |
| Density (calculated) | 1.278 Mg/m3 |
| Absorption Coefficient | 0.25 mm-1 |
| Crystal Size | 0.30 x 0.20 x 0.15 mm |
The data presented in such a table would be instrumental in confirming the covalent structure of the molecule, as well as revealing the packing of the molecules within the crystal lattice. This information is invaluable for understanding intermolecular interactions, which can influence the physical properties of the solid-state material.
Chiral Chromatography and Polarimetry for Enantiomeric Excess and Optical Rotation Determination
Benzeneethanamine, 2-methoxy-N-propyl- possesses a chiral center, and therefore, can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical for pharmacological studies, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful technique for the separation and determination of the enantiomeric excess (ee) of such compounds.
The principle of chiral chromatography relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and, thus, their separation. The choice of the CSP is crucial and is often determined empirically. Polysaccharide-based CSPs, for example, are widely used for the separation of a broad range of chiral molecules.
Once the enantiomers are separated, polarimetry is employed to measure the optical rotation of the sample. Optical rotation is the rotation of the plane of polarized light that occurs when the light is passed through a solution of a chiral compound. anton-paar.com The magnitude and direction of this rotation are characteristic of a specific enantiomer at a given concentration, solvent, temperature, and wavelength. libretexts.orglibretexts.org The specific rotation, [α], is a standardized measure of this property. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive as the rotations of the individual enantiomers cancel each other out. libretexts.org
Illustrative Data for Chiral Separation and Polarimetry of Benzeneethanamine, 2-methoxy-N-propyl-
The following table provides hypothetical data for the chiral HPLC separation and polarimetric analysis of a sample of Benzeneethanamine, 2-methoxy-N-propyl-.
| Parameter | Value |
|---|---|
| Chiral HPLC Column | Cellulose-based CSP |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Enantiomeric Excess (ee) | 98% (for the major enantiomer) |
| Specific Rotation [α]D20 (Enantiomer 1) | +25.5° (c 1.0, Methanol) |
| Specific Rotation [α]D20 (Enantiomer 2) | -25.3° (c 1.0, Methanol) |
The determination of enantiomeric excess through chiral chromatography, coupled with the measurement of optical rotation via polarimetry, provides a comprehensive characterization of the stereochemical purity of a sample of Benzeneethanamine, 2-methoxy-N-propyl-. This information is fundamental for ensuring the quality and consistency of the compound for research and potential applications.
Computational Chemistry and Theoretical Modeling of Benzeneethanamine, 2 Methoxy N Propyl
Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and the determination of the most stable three-dimensional arrangement of atoms.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. By optimizing the molecular geometry, DFT calculations can determine the lowest energy conformation of "Benzeneethanamine, 2-methoxy-N-propyl-".
The process begins with an initial guess of the molecular geometry. The DFT algorithm then iteratively solves the Kohn-Sham equations to find the electron density and the corresponding energy. The forces on each atom are calculated, and the geometry is adjusted to minimize these forces, leading to a stable, low-energy structure. For "Benzeneethanamine, 2-methoxy-N-propyl-", this optimization would reveal crucial information about bond lengths, bond angles, and dihedral angles, defining its precise 3D shape. These structural parameters are critical as they influence how the molecule interacts with biological targets.
Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanical calculations that helps in predicting the chemical reactivity of a molecule. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For "Benzeneethanamine, 2-methoxy-N-propyl-", an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing insights into its potential metabolic pathways and interactions with biological macromolecules.
| Parameter | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A larger gap implies greater molecular stability and lower reactivity. |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
While quantum mechanical calculations provide a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of "Benzeneethanamine, 2-methoxy-N-propyl-" and its interactions with its environment, such as water or a lipid bilayer.
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules). The forces between all atoms are calculated using a force field, and the simulation proceeds in small time steps, tracking the trajectory of each atom. For "Benzeneethanamine, 2-methoxy-N-propyl-", MD simulations can reveal the different shapes (conformations) the molecule can adopt and the likelihood of each. This is particularly important for understanding how the molecule might bind to a receptor, as its shape can adapt to fit into a binding site. Furthermore, simulations can elucidate how the molecule is solvated and how it might partition between aqueous and lipid environments, which is crucial for its absorption and distribution in a biological system.
Prediction of Physicochemical Parameters Influencing Biological Interactions
The biological activity of a molecule is heavily influenced by its physicochemical properties. Computational methods can predict these properties, providing valuable information for understanding its pharmacokinetic and pharmacodynamic profiles.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), describes a compound's preference for a lipid versus an aqueous environment. It is a critical factor in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME). A related parameter, Log D, is the logarithm of the distribution coefficient, which is the partition coefficient at a specific pH, taking into account the ionization of the molecule.
In silico methods predict Log P and Log D based on the molecule's structure, often by summing the contributions of its fragments or by using more complex algorithms that consider its 3D structure and electronic properties. For "Benzeneethanamine, 2-methoxy-N-propyl-", a predicted Log P value would indicate its general tendency to cross biological membranes. Polarity descriptors, such as the polar surface area (PSA), can also be calculated. PSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of a drug's ability to permeate cell membranes.
| Predicted Parameter | Value | Significance |
| Log P | 2.5 - 3.5 (estimated) | Indicates moderate to high lipophilicity, suggesting good membrane permeability. |
| Polar Surface Area (PSA) | ~40-50 Ų (estimated) | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
Note: The values in this table are estimates based on the general structure of phenethylamines and may vary depending on the prediction software used.
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which a molecule is 50% ionized and 50% unionized. The ionization state of a molecule is crucial as it affects its solubility, lipophilicity, and ability to interact with biological targets. "Benzeneethanamine, 2-methoxy-N-propyl-" contains a primary amine group, which is basic and will be protonated at physiological pH (around 7.4).
Computational tools can predict the pKa of ionizable groups in a molecule. These predictions are based on the local chemical environment of the group and can be very accurate. Knowing the predicted pKa of the amine group in "Benzeneethanamine, 2-methoxy-N-propyl-" allows for the determination of its ionization profile, which is a plot of the percentage of each ionic species as a function of pH. This profile is essential for understanding how the molecule will behave in different biological compartments with varying pH levels, such as the stomach, intestines, and bloodstream.
| Predicted Parameter | Value | Significance |
| Basic pKa (amine) | 9.5 - 10.5 (estimated) | Indicates that the amine group will be predominantly protonated and positively charged at physiological pH. |
Note: The values in this table are estimates based on similar chemical structures and may vary depending on the prediction method.
Molecular Docking and Binding Energy Predictions with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as Benzeneethanamine, 2-methoxy-N-propyl-, and its biological target.
Ligand-protein docking simulations are instrumental in elucidating the binding modes and affinities of small molecules with their protein targets, which can include receptors and transporters. For Benzeneethanamine, 2-methoxy-N-propyl-, docking studies could be employed to predict its interaction with various neurologically relevant proteins. These studies can provide insights into the specific amino acid residues that form key interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding energy, often calculated in kcal/mol, provides a quantitative measure of the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction.
Table 1: Hypothetical Molecular Docking Results of Benzeneethanamine, 2-methoxy-N-propyl- with Various CNS Receptors and Transporters
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Dopamine (B1211576) Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 | Hydrogen Bond, Pi-Pi Stacking |
| Serotonin (B10506) Transporter (SERT) | -7.9 | Tyr95, Ile172, Phe335 | Hydrophobic, Pi-Pi Stacking |
| 5-HT2A Receptor | -9.2 | Asp155, Ser242, Trp336 | Hydrogen Bond, Pi-Cation |
Beyond receptors and transporters, enzymes are another critical class of drug targets. Molecular docking can be used to model the interaction of Benzeneethanamine, 2-methoxy-N-propyl- within the active site of an enzyme. This can help in predicting whether the compound is likely to act as a substrate or an inhibitor. For instance, modeling its interaction with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters, could reveal its potential as an MAO inhibitor. The modeling would highlight the specific conformations and interactions that contribute to its inhibitory activity.
Table 2: Hypothetical Interaction Analysis of Benzeneethanamine, 2-methoxy-N-propyl- with Monoamine Oxidase B (MAO-B)
| Interacting Residue | Distance (Å) | Interaction Type |
|---|---|---|
| Tyr398 | 2.8 | Hydrogen Bond |
| Tyr435 | 3.5 | Pi-Pi Stacking |
| Cys172 | 4.1 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzeneethanamine, 2-methoxy-N-propyl- Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For Benzeneethanamine, 2-methoxy-N-propyl- and its analogues, QSAR models can be developed to predict their activity against a specific target. These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. The resulting model can then be used to predict the activity of new, untested analogues, thereby guiding the design of more potent compounds.
Table 3: Hypothetical QSAR Model for MAO-B Inhibition by Benzeneethanamine, 2-methoxy-N-propyl- Analogues
| Descriptor | Coefficient | p-value | Interpretation |
|---|---|---|---|
| LogP | 0.45 | <0.01 | Increased lipophilicity is positively correlated with activity. |
| Molecular Weight | -0.12 | <0.05 | Increased size is negatively correlated with activity. |
| Number of H-bond Donors | 0.28 | <0.05 | More hydrogen bond donors are favorable for activity. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Design
The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles. mdpi.com For Benzeneethanamine, 2-methoxy-N-propyl-, a comprehensive in silico ADME profile would provide valuable information for its potential development as a therapeutic agent. nih.gov
Table 4: Predicted In Silico ADME Properties of Benzeneethanamine, 2-methoxy-N-propyl-
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good potential for crossing the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier Penetration | High | Suggests the compound can reach its target in the central nervous system. |
| Plasma Protein Binding | Moderate | A moderate fraction of the compound is expected to be bound to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibition | Unlikely Inhibitor | Low risk of interactions with drugs metabolized by CYP3A4. |
| Excretion | ||
| Renal Organic Cation Transporter Substrate | Yes | Likely to be actively secreted by the kidneys. |
Biochemical and Pharmacological Research on Benzeneethanamine, 2 Methoxy N Propyl in Vitro and Preclinical Mechanistic Studies
Receptor Binding Profiling in Recombinant Cell Lines and Isolated Membranes
To determine the affinity of a compound for various receptors, researchers typically employ a variety of in vitro techniques. These assays are fundamental in elucidating the potential molecular targets of a novel substance.
Radioligand Competition and Saturation Binding Assays
Radioligand binding assays are a common method to investigate the interaction between a compound and a specific receptor. In a competition assay, a radiolabeled ligand with known affinity for the receptor is used. The ability of the unlabeled test compound, in this case, Benzeneethanamine, 2-methoxy-N-propyl-, to displace the radioligand is measured. This allows for the determination of the compound's binding affinity (Ki). Saturation binding assays, on the other hand, are used to determine the density of receptors in a given tissue (Bmax) and the dissociation constant of the radioligand (Kd).
No data from radioligand competition or saturation binding assays for Benzeneethanamine, 2-methoxy-N-propyl- is currently available.
Functional Assays for Agonism, Antagonism, and Allosteric Modulation (e.g., cAMP, calcium flux)
Beyond simple binding, functional assays are employed to determine the effect a compound has on receptor activity. These assays can classify a compound as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (alters the receptor's response to an agonist). Common methods include measuring changes in second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP), or monitoring intracellular calcium flux.
There are no published functional assay data for Benzeneethanamine, 2-methoxy-N-propyl- to characterize its potential agonist, antagonist, or allosteric modulatory properties at any receptor.
Neurotransmitter Transporter Interaction and Reuptake Inhibition Kinetics
Many psychoactive compounds exert their effects by interacting with neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. Assays to determine a compound's affinity for and inhibition of these transporters are a critical component of its pharmacological profiling.
Serotonin (B10506) Transporter (SERT) Binding and Function
The serotonin transporter is a primary target for many therapeutic and recreational drugs. In vitro studies would be required to determine the binding affinity of Benzeneethanamine, 2-methoxy-N-propyl- for SERT and its ability to inhibit serotonin reuptake.
No studies have been published detailing the interaction or reuptake inhibition kinetics of Benzeneethanamine, 2-methoxy-N-propyl- at the serotonin transporter.
Dopamine (B1211576) Transporter (DAT) Binding and Function
The dopamine transporter plays a crucial role in regulating dopamine levels in the brain. The affinity of Benzeneethanamine, 2-methoxy-N-propyl- for DAT and its capacity to inhibit dopamine reuptake are currently unknown.
There is no available research on the binding and functional effects of Benzeneethanamine, 2-methoxy-N-propyl- on the dopamine transporter.
Norepinephrine (B1679862) Transporter (NET) Binding and Function
The norepinephrine transporter is another important target for various medications. The potential for Benzeneethanamine, 2-methoxy-N-propyl- to bind to and inhibit NET has not been investigated in any published research.
Enzyme Interaction and Biotransformation Studies (In Vitro Systems)
In vitro studies using isolated enzymes and cellular systems are fundamental to characterizing the metabolic fate and potential pharmacological interactions of a compound like Benzeneethanamine, 2-methoxy-N-propyl-. These investigations typically focus on major enzyme families involved in the metabolism of xenobiotics.
Monoamine Oxidase (MAO-A and MAO-B) Substrate Specificity and Inhibition Kinetics
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of neurotransmitters and xenobiotic amines. wikipedia.org Phenylethylamine, a core structure of the compound , is a known substrate for MAO-B. nih.gov Research in this area would determine if Benzeneethanamine, 2-methoxy-N-propyl- acts as a substrate for, or an inhibitor of, these enzymes.
Such studies would involve incubating the compound with purified MAO-A and MAO-B enzymes or with preparations of mitochondria, where these enzymes are located. researchgate.net Key parameters to be determined would include the Michaelis-Menten constant (Km), indicating the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (Vmax) of the reaction. If the compound acts as an inhibitor, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be calculated to quantify its potency. The data would typically be presented in a format similar to the hypothetical table below.
Hypothetical Data Table for MAO Interaction:
| Enzyme | Parameter | Value |
|---|---|---|
| MAO-A | Km (µM) | Data not available |
| Vmax (nmol/mg protein/min) | Data not available | |
| IC50 (µM) | Data not available | |
| Ki (µM) | Data not available | |
| MAO-B | Km (µM) | Data not available |
| Vmax (nmol/mg protein/min) | Data not available | |
| IC50 (µM) | Data not available |
Cytochrome P450 (CYP) Isoform-Specific Metabolism and Inhibition Potential
The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast array of substances. nih.gov Investigating the interaction of Benzeneethanamine, 2-methoxy-N-propyl- with CYP isoforms is crucial for understanding its metabolic clearance and potential for drug-drug interactions.
These studies typically use human liver microsomes or recombinant human CYP enzymes. The primary goals are to identify which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are responsible for metabolizing the compound and to determine if the compound can inhibit the activity of these enzymes. For example, research has shown that other methoxyphenyl compounds are metabolized by various CYP enzymes, including CYP3A4, 2E1, and 2C. nih.gov The potential metabolites resulting from reactions like O-demethylation, N-depropylation, or hydroxylation would be identified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Hypothetical Data Table for CYP Interaction:
| CYP Isoform | Metabolites Formed | Inhibition (IC50, µM) |
|---|---|---|
| CYP1A2 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
Conjugation Enzyme (e.g., UGT, SULT) Substrate Reactivity
Following phase I metabolism, compounds are often modified by phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), to increase their water solubility and facilitate excretion. Research would need to be conducted to determine if Benzeneethanamine, 2-methoxy-N-propyl- or its phase I metabolites are substrates for these enzymes. This would involve in vitro assays with recombinant UGT and SULT isoforms to identify potential conjugation reactions.
Cellular Uptake, Efflux, and Subcellular Distribution Mechanisms in Model Systems
Understanding how Benzeneethanamine, 2-methoxy-N-propyl- crosses cell membranes and where it localizes within a cell is key to understanding its mechanism of action. Studies would utilize cultured cell lines (e.g., Caco-2 for intestinal absorption, MDCK for blood-brain barrier transport) to investigate its passive permeability and its potential as a substrate for uptake (e.g., SLC transporters) and efflux (e.g., P-glycoprotein, BCRP) transporters. The subcellular distribution, particularly its potential accumulation in mitochondria or other organelles, would be assessed using techniques like fluorescence microscopy or subcellular fractionation.
Structure-Activity Relationship (SAR) Studies of Benzeneethanamine, 2-methoxy-N-propyl- Derivatives
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to determine how specific chemical modifications affect their biological activity. nih.gov For Benzeneethanamine, 2-methoxy-N-propyl-, SAR studies would explore how variations in the methoxy (B1213986) group's position on the benzene (B151609) ring, the length of the N-alkyl chain, or the addition of other substituents influence its interaction with biological targets. This systematic approach is crucial for optimizing a compound's potency and selectivity.
Investigation of Intracellular Signaling Pathways Modulated by Benzeneethanamine, 2-methoxy-N-propyl-
To elucidate the pharmacological effects of Benzeneethanamine, 2-methoxy-N-propyl- at a molecular level, its influence on intracellular signaling pathways would need to be investigated. Based on its structural similarity to phenethylamines, which can interact with monoaminergic systems, research would likely focus on pathways associated with neurotransmitter receptors. This would involve measuring changes in the levels of second messengers (e.g., cAMP, Ca2+), the activation of protein kinases (e.g., PKA, PKC, MAPK/ERK), and the expression of target genes in relevant cell models.
Preclinical Behavioral Pharmacology in Animal Models (Focus on Mechanistic Insights)
Animal models are indispensable for understanding how a compound's molecular and cellular effects translate into complex behavioral outcomes. The following paradigms are standard in the preclinical assessment of novel psychoactive substances.
Changes in locomotor activity and the emergence of stereotyped behaviors are hallmark signs of psychostimulant action. These assessments provide initial insights into a compound's effects on motor function and its potential for abuse.
Standard Experimental Design:
Animals, typically rodents, would be placed in an open-field arena equipped with infrared beams to track their movement. Following administration of Benzeneethanamine, 2-methoxy-N-propyl-, parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena would be recorded.
The same animals would be observed for the presence and intensity of stereotyped behaviors, which are repetitive, purposeless movements. A rating scale would be used to quantify the severity of these behaviors.
Table 1: Hypothetical Data on Locomotor Activity
| Treatment Group | Total Distance Traveled (meters) | Number of Rears |
|---|---|---|
| Vehicle Control | 150 ± 20 | 35 ± 5 |
| Compound X (Low Dose) | 250 ± 30 | 50 ± 8 |
| Compound X (High Dose) | 400 ± 45 | 20 ± 4 (stereotypy observed) |
Note: This table is illustrative and not based on actual experimental data for Benzeneethanamine, 2-methoxy-N-propyl-.
In vivo microdialysis is a powerful technique that allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals. This provides a direct link between a compound's administration and its neurochemical effects.
Methodological Approach:
A microdialysis probe would be surgically implanted into a brain region of interest, such as the nucleus accumbens or prefrontal cortex.
Following recovery, the animal would be administered Benzeneethanamine, 2-methoxy-N-propyl-, and the dialysate would be collected at regular intervals.
The concentration of neurotransmitters like dopamine, serotonin, and norepinephrine in the dialysate would be measured using high-performance liquid chromatography (HPLC).
Conditioned place preference (CPP) and conditioned place aversion (CPA) are used to assess the rewarding or aversive properties of a drug. nih.govnih.gov These paradigms are critical for predicting a compound's potential for abuse.
Experimental Procedure:
The apparatus consists of a chamber with two distinct compartments, differing in visual and tactile cues.
During the conditioning phase, the animal is confined to one compartment after receiving the drug and to the other compartment after receiving a vehicle injection.
On the test day, the animal is allowed to freely explore both compartments, and the time spent in each is recorded. A preference for the drug-paired compartment indicates a rewarding effect (CPP), while avoidance suggests an aversive effect (CPA). nih.gov
Table 2: Hypothetical Conditioned Place Preference Data
| Treatment Group | Time in Drug-Paired Chamber (seconds) | Time in Vehicle-Paired Chamber (seconds) |
|---|---|---|
| Vehicle Control | 180 ± 25 | 185 ± 30 |
| Compound X | 300 ± 40 | 60 ± 15 |
Note: This table is illustrative and not based on actual experimental data for Benzeneethanamine, 2-methoxy-N-propyl-.
Advanced Analytical Methodologies for Benzeneethanamine, 2 Methoxy N Propyl in Complex Research Matrices
Chromatographic Separation Techniques for Quantification and Purity Assessment
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For "Benzeneethanamine, 2-methoxy-N-propyl-", several chromatographic techniques are applicable, each offering distinct advantages in terms of resolution, speed, and detection capabilities.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally labile compounds like "Benzeneethanamine, 2-methoxy-N-propyl-". The separation is typically achieved on a reversed-phase column (e.g., C18 or Phenyl-Hexyl) where the compound is eluted using a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). fda.gov.twnih.gov
UV-Vis and Photodiode Array (PDA) Detection: Due to the presence of the benzene (B151609) ring chromophore, "Benzeneethanamine, 2-methoxy-N-propyl-" exhibits strong absorbance in the ultraviolet (UV) region. A UV-Vis detector set at a specific wavelength (typically around 220 nm or 270 nm) provides a robust and linear response for quantification. A Photodiode Array (PDA) detector offers a significant advantage by acquiring the entire UV spectrum at each point in the chromatogram. This provides not only quantitative data but also qualitative information, allowing for peak purity assessment and tentative identification by comparing the acquired spectrum to a reference standard.
Evaporative Light Scattering Detection (ELSD): While UV-based detection is highly effective, an Evaporative Light Scattering Detector (ELSD) can be employed as a more universal detection method. ELSD is independent of the analyte's optical properties. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it suitable for purity assessment where unknown impurities may lack a chromophore. sielc.com
Table 1: Illustrative HPLC-PDA Operating Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| PDA Detection | 200-400 nm, Quantify at λmax ≈ 225 nm |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which operate at higher pressures than traditional HPLC. rsc.org This results in significantly improved chromatographic performance. For the analysis of "Benzeneethanamine, 2-methoxy-N-propyl-", transitioning from HPLC to UHPLC can offer dramatically shorter analysis times (high throughput) and superior resolution, enabling the separation of closely related impurities or isomers from the main analyte peak. nih.gov The fundamental principles of separation and detection remain the same as in HPLC, but the speed and efficiency are markedly enhanced. rsc.org
Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. While "Benzeneethanamine, 2-methoxy-N-propyl-" has limited volatility, it can be analyzed by GC, often after a derivatization step. Derivatization, for instance with trifluoroacetyl (TFA) anhydride (B1165640), improves volatility and thermal stability, leading to better peak shape and sensitivity. researchgate.net
GC-FID: A Flame Ionization Detector (FID) provides a sensitive and universally robust response for organic compounds. It is a reliable choice for quantification when the identity of the compound has already been confirmed.
GC-MS: Coupling GC with a Mass Spectrometer (MS) provides definitive identification. ojp.gov The electron ionization (EI) mass spectrum of the derivatized or underivatized compound will show a characteristic fragmentation pattern. Key fragments for phenethylamines typically include the imine fragment and the substituted benzyl (B1604629) fragment, which can be used for structural confirmation and differentiation from isomers. auburn.eduoup.com Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification.
While the specified compound "Benzeneethanamine, 2-methoxy-N-propyl-" is achiral, related phenethylamine (B48288) analogues often possess chiral centers. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations. researchgate.netnih.gov Using a mobile phase of supercritical carbon dioxide mixed with a small amount of an organic modifier (like methanol or isopropanol), SFC offers fast and efficient separations on chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak® or Chiralcel®). afmps.bechromatographyonline.com This technique would be invaluable for resolving enantiomers of a chiral analogue of the target compound or for assessing its enantiomeric purity if produced via a stereoselective synthesis. nih.gov
Mass Spectrometry (MS)-Based Quantitation in Biological and Environmental Research Samples
For quantifying trace levels of "Benzeneethanamine, 2-methoxy-N-propyl-" in complex biological (e.g., plasma, urine) or environmental matrices, mass spectrometry, particularly when coupled with liquid chromatography, is the gold standard. fda.gov.twnih.gov
LC-MS/MS is the definitive technique for trace quantitative analysis in complex samples due to its exceptional sensitivity and selectivity. nih.gov The method involves coupling an LC or UHPLC system to a tandem mass spectrometer (often a triple quadrupole, QqQ). After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. nih.gov
The first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]⁺) of "Benzeneethanamine, 2-methoxy-N-propyl-". This precursor ion is then fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3). By monitoring a specific precursor-to-product ion transition, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve extremely low limits of detection and quantification, often in the low ng/mL to pg/mL range. nih.govresearchgate.net This high selectivity effectively eliminates interference from matrix components, which is a common challenge in bioanalysis. fda.gov.twnih.gov Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove major interferences prior to analysis. nih.gov
Table 2: Hypothetical LC-MS/MS MRM Parameters for Benzeneethanamine, 2-methoxy-N-propyl-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
|---|---|---|---|
| Benzeneethanamine,2-methoxy-N-propyl- | 194.3 | 121.1 (methoxybenzyl fragment) | 102.2 (propyl-imine fragment) |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Volatile or Derivatized Analytes
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) stands as a powerful technique for the analysis of Benzeneethanamine, 2-methoxy-N-propyl-, particularly after derivatization to enhance its volatility and chromatographic properties. Derivatization is a common strategy for compounds containing active hydrogens, such as primary and secondary amines, to improve their thermal stability and produce characteristic mass spectra. jfda-online.comspectroscopyonline.com Acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) is a frequently employed derivatization approach for phenethylamines. This process not only improves chromatographic peak shape and resolution but can also lead to the formation of specific fragment ions that are invaluable for structural elucidation and selective detection in MS/MS analysis. researchgate.netceon.rs
Table 1: Illustrative GC-MS Operating Parameters for Phenethylamine Analysis (Adapted from methodologies for related compounds)
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Interactive Data Table 1: GC-MS Parameters
| Parameter | Value |
|---|---|
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) of the analyte to the sample at the earliest stage of analysis. nih.govresearchgate.net The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The fundamental advantage of IDMS is that the SIL-IS experiences the same sample preparation inefficiencies, matrix effects, and instrument variability as the endogenous analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant throughout the analytical procedure. nih.govnih.gov This approach is particularly valuable for complex biological matrices where significant analyte loss during extraction and ionization suppression or enhancement in the mass spectrometer are common challenges.
While specific applications of IDMS for the absolute quantification of Benzeneethanamine, 2-methoxy-N-propyl- are not extensively documented, the principles of the technique are directly applicable. The synthesis of a deuterated or ¹³C-labeled analogue of the compound would be the first step, followed by the development of an LC-MS/MS or GC-MS/MS method capable of distinguishing between the native and labeled compounds based on their mass-to-charge ratios.
Sample Preparation Techniques for Complex Matrix Analysis
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. diva-portal.orgresearchgate.net
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like phenethylamines, the sample pH is adjusted to be alkaline to ensure the analyte is in its neutral, more organic-soluble form. For the analysis of the related compound 2C-T-7 in blood and urine, a liquid-liquid extraction with n-chlorobutane was employed after alkalinization with ammonium hydroxide. nih.govresearchgate.net
Solid-phase extraction (SPE) offers several advantages over LLE, including higher analyte recovery, cleaner extracts, reduced solvent consumption, and the potential for automation. amazonaws.comgerstelus.com SPE utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the liquid sample. For phenethylamines, mixed-mode SPE cartridges that combine reversed-phase and cation-exchange mechanisms are often used. This allows for a more selective extraction and efficient cleanup of the sample. A review of analytical methods for 2,5-dimethoxy-phenethylamines indicates the use of mixed-mode solid-phase extraction for their analysis in biological fluids. nih.gov
Table 2: Comparison of LLE and SPE for Phenethylamine Analysis
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Selectivity | Moderate | High (can be tailored with different sorbents) |
| Solvent Usage | High | Low |
| Automation | Difficult | Readily automated |
| Recovery | Variable, can be affected by emulsions | Generally high and reproducible |
| Extract Cleanliness | May contain more interferences | Typically cleaner extracts |
Interactive Data Table 2: LLE vs. SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Selectivity | Moderate | High (can be tailored with different sorbents) |
| Solvent Usage | High | Low |
| Automation | Difficult | Readily automated |
| Recovery | Variable, can be affected by emulsions | Generally high and reproducible |
| Extract Cleanliness | May contain more interferences | Typically cleaner extracts |
For the analysis of drugs in plasma or serum, the removal of high-abundance proteins is a critical first step to prevent column clogging and ion suppression in the mass spectrometer. Protein precipitation is a simple and rapid method where a precipitating agent, such as acetonitrile, methanol, or trichloroacetic acid, is added to the sample to denature and precipitate the proteins. amazonaws.commdpi.com The supernatant, containing the analyte of interest, is then separated by centrifugation. This technique is widely used due to its simplicity and speed. mdpi.com
Ultrafiltration is another technique used to separate low molecular weight analytes from high molecular weight proteins. nih.govmdpi.com This method utilizes a semipermeable membrane with a specific molecular weight cutoff (MWCO). When a centrifugal force is applied, the smaller analyte molecules pass through the membrane into the ultrafiltrate, while the larger protein molecules are retained. mdpi.comresearchgate.net Ultrafiltration is particularly useful for determining the unbound (free) concentration of a drug in plasma, which is often the pharmacologically active fraction. nih.govmdpi.com
Method Validation for Research Applications (Accuracy, Precision, Linearity, Limits of Detection/Quantitation)
The validation of an analytical method is essential to ensure that the results are reliable and reproducible for its intended purpose. researchgate.netscispace.com Key validation parameters include:
Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value. For bioanalytical methods, an accuracy of ±15% (±20% at the LLOQ) is generally considered acceptable. chapman.edu
Precision: This describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated. Similar to accuracy, a precision of ≤15% RSD (≤20% at the LLOQ) is typically required. chapman.edu
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A calibration curve is constructed by plotting the response versus the concentration of the standards, and the linearity is evaluated by the correlation coefficient (r²) which should ideally be ≥0.99. mdpi.comchapman.edu
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, often with a signal-to-noise ratio of 10:1. mdpi.comresearchgate.net
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | ±15% of the nominal value (±20% at LLOQ) |
| Precision (RSD) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision |
Interactive Data Table 3: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | ±15% of the nominal value (±20% at LLOQ) |
| Precision (RSD) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision |
Electrochemical Detection Methods for Benzeneethanamine, 2-methoxy-N-propyl-
Electrochemical detection methods offer a promising alternative to chromatographic techniques for the analysis of electroactive compounds like phenethylamines. rsc.orgmdpi.com These methods are often characterized by their high sensitivity, rapid response, and potential for miniaturization and portability, making them suitable for on-site screening purposes. mdpi.com Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are commonly employed. The principle of these methods is based on applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte undergoing an oxidation or reduction reaction at the electrode surface.
The electrochemical behavior of phenethylamines is typically associated with the oxidation of the amino group or the aromatic ring. The development of an electrochemical sensor for Benzeneethanamine, 2-methoxy-N-propyl- would involve the selection of a suitable electrode material (e.g., glassy carbon, carbon paste, or modified electrodes) and the optimization of experimental parameters such as the supporting electrolyte, pH, and potential waveform. While specific electrochemical methods for this particular compound are not well-documented, the general principles of electrochemical analysis of phenethylamines suggest that it is a feasible approach for its detection. rsc.orgmdpi.com
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric methods are powerful electrochemical techniques for the investigation of electroactive species. For compounds like Benzeneethanamine, 2-methoxy-N-propyl-, the presence of the methoxy-substituted benzene ring makes it susceptible to oxidation, forming the basis for its detection and quantification using methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).
Cyclic Voltammetry (CV) is a versatile technique used to study the redox properties of a compound. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For methoxy-substituted phenethylamines, CV typically reveals an irreversible oxidation peak corresponding to the oxidation of the aromatic ring. uchile.cl This process involves the formation of a radical cation, which is stabilized by the electron-donating methoxy (B1213986) group. uchile.cl The peak potential (Ep) and peak current (Ip) are key parameters obtained from a voltammogram. The peak potential provides information about the thermodynamics of the electron transfer reaction, while the peak current is related to the concentration of the analyte. Studies on related compounds have shown that the oxidation process is often pH-dependent. uchile.cl
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative analysis at low concentrations. wikipedia.orgopenaccesspub.orgmaciassensors.com DPV combines a linear potential sweep with small pulses, and the resulting current is measured just before and at the end of each pulse. The difference in current is plotted against the potential, resulting in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte. wikipedia.orgopenaccesspub.org This technique effectively minimizes the contribution of charging current, thereby enhancing the signal-to-noise ratio. wikipedia.org For the analysis of 2,5-dimethoxyamphetamine (B1679032) derivatives, DPV has demonstrated a linear relationship between peak current and concentration over a range of 5 x 10⁻⁶ M to 1 x 10⁻⁴ M. uchile.cl
Illustrative Data for Voltammetric Analysis:
The following table presents hypothetical yet plausible data for the DPV analysis of Benzeneethanamine, 2-methoxy-N-propyl-, based on findings for structurally related phenethylamines. uchile.clresearchgate.net
| Concentration (µM) | Peak Potential (V vs. Ag/AgCl) | Peak Current (µA) |
| 5 | 0.85 | 0.25 |
| 10 | 0.85 | 0.51 |
| 25 | 0.86 | 1.28 |
| 50 | 0.86 | 2.55 |
| 100 | 0.87 | 5.12 |
This table is generated for illustrative purposes based on the electrochemical behavior of analogous compounds and does not represent experimentally verified data for Benzeneethanamine, 2-methoxy-N-propyl-.
Amperometric Detection in Flow Systems
Amperometric detection, often coupled with flow injection analysis (FIA) or high-performance liquid chromatography (HPLC), offers a highly sensitive and selective method for the continuous monitoring of electroactive compounds. In this technique, a constant potential is applied to the working electrode, and the current generated by the oxidation or reduction of the analyte is measured as it flows past the electrode.
For the analysis of Benzeneethanamine, 2-methoxy-N-propyl-, an amperometric detector would be set at a potential sufficient to oxidize the methoxy-substituted benzene ring. The choice of this potential is critical and is typically determined from preliminary cyclic voltammetry studies. The resulting current is directly proportional to the concentration of the compound in the sample. This method is particularly useful for the analysis of complex matrices as the separation power of chromatography can be combined with the high sensitivity of electrochemical detection. While specific applications to Benzeneethanamine, 2-methoxy-N-propyl- are not documented, amperometric detection has been successfully employed for the analysis of other phenethylamines and neurotransmitters. nih.govmdpi.com
Hypothetical Parameters for Amperometric Detection:
The table below outlines potential experimental conditions for the amperometric detection of Benzeneethanamine, 2-methoxy-N-propyl-, extrapolated from methods used for similar analytes.
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode |
| Applied Potential | +0.90 V vs. Ag/AgCl |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Limit of Detection (LOD) | 10⁻⁸ M |
This table is generated for illustrative purposes based on the electrochemical behavior of analogous compounds and does not represent experimentally verified data for Benzeneethanamine, 2-methoxy-N-propyl-.
Precursor Analysis and Responsible Supply Chain Considerations for Benzeneethanamine, 2 Methoxy N Propyl
Identification and Monitoring of Key Synthetic Precursors and Intermediate Chemicals
The synthesis of Benzeneethanamine, 2-methoxy-N-propyl- can be accomplished through several routes, each involving specific precursors and intermediates. A primary method is the N-alkylation of a precursor amine. In this approach, 2-(2-methoxyphenyl)ethanamine serves as a key starting material. This primary amine is then reacted with a propylating agent to introduce the N-propyl group.
Another common synthetic strategy involves reductive amination. This pathway would typically start with 2-methoxyphenylacetaldehyde and propylamine (B44156). The reaction between the aldehyde and the amine forms an intermediate imine, which is then reduced to yield the final secondary amine product, Benzeneethanamine, 2-methoxy-N-propyl-.
Key precursors and intermediates involved in these plausible synthetic routes are detailed below. Monitoring these chemicals is a critical component of a responsible supply chain, as many are watched by regulatory agencies due to their potential use in illicit synthesis.
Table 1: Key Synthetic Precursors and Intermediates
| Compound Name | Role in Synthesis | Plausible Synthetic Route |
|---|---|---|
| 2-(2-methoxyphenyl)ethanamine | Starting Material (Primary Amine) | N-Alkylation |
| 1-Bromopropane (B46711) or Propyl Iodide | Reagent (Propylating Agent) | N-Alkylation |
| 2-Methoxyphenylacetaldehyde | Starting Material (Aldehyde) | Reductive Amination |
| Propylamine | Starting Material (Amine) | Reductive Amination |
| N-propyl-2-(2-methoxyphenyl)ethanimine | Intermediate | Reductive Amination |
Strategies for Preventing Diversion of Precursor Chemicals in Research Contexts
Preventing the diversion of precursor chemicals from legitimate research is a cornerstone of chemical safety and security. Research institutions and chemical suppliers employ a multi-layered strategy to ensure these materials are used solely for their intended scientific purposes. These strategies are often mandated by institutional policies and government regulations.
Core components of a robust diversion prevention program include:
Access Control and Security: Precursor chemicals, particularly those on regulatory watch lists, must be stored in secure, access-controlled locations. Access should be limited to authorized personnel who have undergone appropriate background checks and training.
Stringent Procurement Processes: The purchase of regulated precursors requires thorough vetting. Suppliers often require end-user declarations or statements of intended use. usc.edu Institutional purchasing systems may flag these chemicals for additional review by Environmental Health and Safety (EH&S) or compliance departments. usc.edu
Inventory Management: A meticulous "cradle-to-grave" inventory system is essential. This involves accurately recording the date of receipt, quantity, storage location, usage amounts, and disposal records for each container of a precursor chemical. Regular audits help to quickly identify any discrepancies.
Documentation and Record-Keeping: All experiments using precursor chemicals must be documented in detailed lab notebooks. This documentation should include the reaction scheme, quantities of precursors used, and the yield of the product, providing a clear audit trail for all materials.
Training and Awareness: All researchers handling these chemicals must be trained on their institution's chemical hygiene plan, security policies, and the specific regulations governing the precursors they use. This training fosters a culture of responsibility and awareness of the risks of diversion.
Analytical Screening for Byproducts and Impurities Associated with Non-Standard Synthesis Routes (for research compounds)
The purity of a research compound is paramount for the validity of scientific findings. Non-standard or poorly optimized synthesis routes can lead to the formation of various byproducts and impurities. Analytical screening is crucial for identifying and quantifying these unintended substances.
For substituted phenethylamines like Benzeneethanamine, 2-methoxy-N-propyl-, impurities can arise from several sources:
Incomplete Reactions: Unreacted starting materials, such as 2-(2-methoxyphenyl)ethanamine, may remain in the final product.
Over-Alkylation: In the N-alkylation route, the secondary amine product could potentially react further to form a tertiary amine, N,N-dipropyl-2-(2-methoxyphenyl)ethanamine.
Side Reactions: The specific reaction conditions can lead to unexpected side products. For example, impurities from the precursor chemicals themselves can be carried through the synthesis or react to form new compounds. nih.gov
Isomeric Impurities: Positional isomers, where the methoxy (B1213986) group is at a different position on the benzene (B151609) ring (e.g., 3-methoxy or 4-methoxy), can be difficult to separate and identify. ljmu.ac.uk
A suite of modern analytical techniques is employed for comprehensive impurity profiling. ijprajournal.com
Table 2: Analytical Techniques for Impurity Profiling
| Analytical Technique | Application in Impurity Screening |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and provides mass spectral data for the identification of byproducts and unreacted precursors. |
| High-Performance Liquid Chromatography (HPLC) | A primary method for separating the main compound from non-volatile impurities and quantifying their relative amounts. ijprajournal.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry, ideal for detecting and identifying a wide range of impurities. biomedres.us |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the main compound and any significant impurities, helping to elucidate their chemical structures. ijprajournal.com |
| Infrared (IR) Spectroscopy | Used to confirm the presence of specific functional groups and can help differentiate between isomers or identify major byproducts. ljmu.ac.uk |
The implementation of these techniques is essential to ensure the identity and purity of the target compound, which is a prerequisite for its use in further research. nih.gov
International and National Regulatory Frameworks Governing Research Chemical Precursors
The trade and use of chemical precursors are governed by a network of international treaties and national laws designed to prevent their diversion for the illicit manufacture of controlled substances. europa.eu
At the international level, the primary instrument is the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 . incb.org This convention establishes a framework for international cooperation and control over a list of precursor chemicals, categorized into Table I and Table II based on their importance in illicit drug manufacturing. incb.org The International Narcotics Control Board (INCB) is responsible for monitoring compliance with these international controls. europa.eu
Many nations have enacted domestic legislation that aligns with and often expands upon the 1988 UN Convention.
United States: The Drug Enforcement Administration (DEA) regulates precursor chemicals under the Controlled Substances Act (CSA). usc.edu Chemicals are categorized as List I or List II, each with specific requirements for registration, record-keeping, and reporting of transactions. usc.edusfsu.edu The purchase of these chemicals often requires a DEA registration and is subject to stringent oversight. usc.edu
European Union: The EU has implemented regulations that control the trade of drug precursors both within the EU and with third countries. europa.eu These regulations establish categories of scheduled substances with varying levels of control, requiring licensing for operators and detailed documentation for transactions. europa.eu
Other National Frameworks: Countries around the world have established their own regulatory bodies and lists of controlled chemicals. For example, in Nigeria, the National Agency for the Food and Drug Administration and Control (NAFDAC) regulates the importation and use of precursor chemicals. state.gov Similarly, India regulates a specific list of precursors under its Narcotic Drugs and Psychotropic Substances (NDPS) Act. state.gov
Researchers working with Benzeneethanamine, 2-methoxy-N-propyl- must be diligent in determining whether its synthetic precursors are regulated under these international and national frameworks to ensure full compliance with all applicable laws.
Ethical Considerations and Responsible Conduct of Research with Benzeneethanamine, 2 Methoxy N Propyl
Ethical Implications of Research on Psychoactive Analogues and Novel Psychoactive Substances (NPS)
Research into analogues of psychoactive substances and novel psychoactive substances (NPS) is fraught with complex ethical challenges. The primary concern revolves around the potential for creating substances with unforeseen and potentially harmful psychoactive effects. The structural similarity of Benzeneethanamine, 2-methoxy-N-propyl- to known psychoactive phenethylamines suggests a potential for central nervous system activity, which ethically obligates researchers to proceed with caution.
The principle of beneficence , or the obligation to maximize benefits and minimize harm, is central to this area of research. While the study of new psychoactive compounds could lead to breakthroughs in understanding neurotransmission and developing new therapeutics, it also carries the risk of creating substances that could be abused. Researchers have a responsibility to consider the potential societal impact of their work, including the possibility that their findings could be used to synthesize illicit drugs. nih.govcedarville.edu
Informed consent in the context of any potential human administration of a novel psychoactive substance is another critical ethical consideration. nih.gov The novelty of the compound means that its full range of effects and potential risks are unknown, making it difficult to fully inform participants of the potential consequences. Any research protocol involving human subjects would require rigorous preclinical testing and a transparent and comprehensive informed consent process that clearly outlines the novelty of the substance and the unknown nature of its effects. mdpi.com
Furthermore, the study of NPS raises questions of justice in terms of the distribution of potential benefits and harms. The potential for misuse of a novel psychoactive substance could disproportionately affect vulnerable populations. dntb.gov.ua Researchers and institutions have an ethical obligation to consider these broader societal implications and to engage in research that promotes public health and well-being.
Addressing Dual-Use Research Concerns and Mitigation Strategies
Mitigating the risks of dual-use research requires a multi-faceted approach. At the institutional level, the establishment of an Institutional Review Entity or a similar oversight committee is crucial for reviewing research proposals involving potentially dual-use compounds. bu.edu This committee would be tasked with assessing the potential risks and benefits of the proposed research and developing a risk mitigation plan. bu.edu
Hypothetical Risk Mitigation Strategies for Research on Benzeneethanamine, 2-methoxy-N-propyl-
| Risk Category | Mitigation Strategy | Implementation Details |
| Illicit Synthesis | Restricted dissemination of synthesis protocols. | Publication of synthetic methods in generalized terms, avoiding specific details that could be easily replicated by non-experts. |
| Diversion of Material | Strict inventory control and secure storage. | Maintaining detailed records of all synthesized material, with access limited to authorized personnel. |
| Unforeseen Psychoactive Effects | Comprehensive preclinical screening. | In vitro and in vivo studies to characterize the pharmacological profile before any consideration of human administration. |
| Public Health Impact | Responsible communication of research findings. | Focusing on the scientific and potential therapeutic implications, while avoiding sensationalism or details that could encourage misuse. |
Researchers themselves have a primary responsibility to be aware of the dual-use potential of their work. repec.org This includes carefully considering the potential implications of their research findings and taking steps to minimize the risk of misuse. This can involve careful consideration of what information is published and how it is presented. For instance, researchers might choose to publish their findings in a way that highlights the scientific insights without providing a detailed "recipe" for the synthesis of a potentially harmful substance.
Best Practices for Laboratory Handling, Storage, and Disposal of Research Compounds
The responsible conduct of research with novel compounds like Benzeneethanamine, 2-methoxy-N-propyl- extends to the practical aspects of laboratory work. Adherence to strict safety protocols is paramount to protect researchers and the environment.
Handling: All handling of Benzeneethanamine, 2-methoxy-N-propyl- should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. actylislab.com Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. nationallaboratorysales.com
Storage: The compound should be stored in a cool, dry, and secure location, away from incompatible materials. wisc.edu The storage container must be clearly labeled with the chemical name, structure, and any known hazards. nottingham.ac.uk For compounds with potential psychoactive properties, it is prudent to store them in a locked cabinet to prevent unauthorized access. sgul.ac.uk
Disposal: All waste containing Benzeneethanamine, 2-methoxy-N-propyl- must be disposed of in accordance with institutional and national regulations for chemical waste. tion.co.uk This typically involves collecting the waste in a designated, labeled container for pickup by a certified hazardous waste disposal service. Under no circumstances should the compound be disposed of down the drain or in regular trash.
Illustrative Laboratory Safety Protocol for Benzeneethanamine, 2-methoxy-N-propyl-
| Procedure | Safety Precaution | Rationale |
| Weighing | Conduct in a fume hood or ventilated balance enclosure. | To prevent inhalation of airborne powder. |
| Dissolving | Use appropriate solvents and handle in a fume hood. | To avoid inhalation of solvent vapors and potential chemical reactions. |
| Transferring | Use a secondary container when moving between labs. | To contain any spills that may occur during transport. |
| Cleaning | Decontaminate all glassware and surfaces with an appropriate solvent. | To ensure no residual compound remains. |
Responsible Dissemination and Communication of Research Findings
The dissemination of research findings is a cornerstone of the scientific process. However, when dealing with potentially sensitive research, such as the study of novel psychoactive compounds, this process must be approached with a high degree of responsibility. ama-assn.org Researchers have an obligation to communicate their findings in a manner that is both accurate and minimizes the potential for misuse. nhmrc.gov.au
One key consideration is the level of detail provided in publications. While transparency is important for scientific reproducibility, researchers should consider the potential for their work to be used for illicit purposes. This may involve a careful balancing act between providing enough information for other scientists to build upon the research while not providing a step-by-step guide for illicit synthesis. nih.gov
Furthermore, when communicating with the public and the media, researchers should be mindful of the potential for sensationalism. nih.gov The focus should be on the scientific significance of the work and its potential contributions to knowledge and medicine, rather than on any potential psychoactive effects. This helps to ensure that the public receives a balanced and accurate understanding of the research and its implications.
The American Chemical Society's "Ethical Guidelines to Publication of Chemical Research" provides a valuable framework for responsible dissemination, emphasizing the importance of integrity, transparency, and the avoidance of conflicts of interest. acs.org Adherence to these guidelines can help to ensure that research on compounds like Benzeneethanamine, 2-methoxy-N-propyl- is communicated in a way that upholds the highest ethical standards of the scientific community.
Future Research Directions and Emerging Methodologies for Benzeneethanamine, 2 Methoxy N Propyl Studies
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models, design novel molecules, and optimize compound properties. nih.govnih.gov
For Benzeneethanamine, 2-methoxy-N-propyl-, AI/ML can be applied in several ways. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of novel analogs based solely on their chemical structure. stanford.edu This allows for the rapid virtual screening of thousands of potential modifications to identify compounds with potentially higher potency or improved properties before committing to chemical synthesis. nih.gov
Furthermore, generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with a set of desired properties (e.g., high affinity for a specific target, good metabolic stability), these algorithms can generate novel chemical structures that are optimized for a particular therapeutic goal. frontiersin.org This approach can be used to explore the chemical space around Benzeneethanamine, 2-methoxy-N-propyl- to discover next-generation compounds with superior profiles. annualreviews.org
| AI/ML Application | Description | Potential Goal |
|---|---|---|
| Predictive Modeling (QSAR) | Trains algorithms on existing data to predict the activity of new compounds. stanford.edu | Prioritize the synthesis of analogs with the highest predicted potency. |
| De Novo Design | Uses generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties. nih.gov | Design new compounds with improved target selectivity or novel scaffolds. |
| Lead Optimization | Predicts pharmacokinetic and pharmacodynamic properties to guide chemical modifications. annualreviews.org | Improve properties like solubility, metabolic stability, and cell permeability. |
| Target Prediction | Predicts likely protein targets by comparing the compound's structure to ligands with known targets. nih.gov | Generate hypotheses for the compound's mechanism of action. |
Development of Novel Biosensors for Real-Time Detection of Benzeneethanamine, 2-methoxy-N-propyl-
Understanding the concentration and distribution of a compound in a biological system over time is fundamental to its study. Novel biosensors offer the potential for rapid, sensitive, and real-time detection of small molecules like Benzeneethanamine, 2-methoxy-N-propyl-. nih.govresearchgate.net These devices combine a biological recognition element with a physical transducer to convert the binding event into a measurable signal. eujournal.org
Future research could focus on developing an electrochemical biosensor for this compound. journalspub.info Such a sensor would typically consist of a recognition layer, such as a specific antibody or a synthetic aptamer (a short DNA or RNA sequence), immobilized on an electrode surface. researchgate.netacs.org When Benzeneethanamine, 2-methoxy-N-propyl- binds to the recognition element, it causes a change in the electrical properties of the electrode surface (e.g., impedance, current), which can be measured in real-time. acs.org These sensors could be miniaturized for in vivo monitoring, providing unprecedented insight into the compound's pharmacokinetics and target engagement in a living system. acs.orgnih.gov
Exploration of New Catalytic Systems and Flow Chemistry Approaches for Synthesis
The efficient and scalable synthesis of chemical compounds is a cornerstone of chemical research. Traditional batch synthesis methods can be inefficient and difficult to scale. Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages, including enhanced safety, better process control, and easier scalability. azolifesciences.comnih.govneuroquantology.com
Future synthetic research on Benzeneethanamine, 2-methoxy-N-propyl- should explore the development of a continuous flow process. acs.org This would allow for safer handling of reagents and intermediates, precise control over reaction parameters like temperature and time, and the potential for multi-step syntheses to be performed in a single, automated sequence. nih.gov
Furthermore, the development of novel catalytic systems is critical, especially for producing specific stereoisomers of the compound if it is chiral. Asymmetric catalysis, using transition metal complexes with chiral ligands, is a powerful method for producing enantiomerically pure amines. nih.govrsc.orgacs.org Research into new, highly efficient, and recyclable catalysts for the key bond-forming steps in the synthesis of Benzeneethanamine, 2-methoxy-N-propyl- would be a significant advancement, enabling the production of specific isomers for more precise biological evaluation. rsc.orgnih.govresearchgate.net
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer periods. neuroquantology.com |
| Safety | Larger volumes of potentially hazardous materials. | Small reaction volumes at any given time enhance safety. acs.org |
| Heat & Mass Transfer | Can be inefficient, leading to hotspots and side products. | Superior control due to high surface-area-to-volume ratio. rsc.org |
| Process Control | Parameters like temperature and mixing can be non-uniform. | Precise control over reaction conditions. nih.gov |
| Automation | Difficult to fully automate multi-step processes. | Easily integrated with online analysis and automated controls. azolifesciences.com |
In-depth Investigation of Stereoisomer-Specific Biological Activities and Mechanisms
Stereochemistry is a critical determinant of the pharmacological and toxicological properties of chiral drugs. nih.gov For a molecule with a chiral center, such as Benzeneethanamine, 2-methoxy-N-propyl-, the spatial arrangement of its atoms can lead to significant differences in its interaction with biological targets, which are themselves chiral. nih.govsolubilityofthings.com The differential biological activity of stereoisomers is a well-documented phenomenon, where one enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.govmdpi.com
Future research on Benzeneethanamine, 2-methoxy-N-propyl- will necessitate a focused effort on separating and characterizing its individual stereoisomers to evaluate their biological activities independently. This approach is crucial, as studies on other phenethylamine (B48288) derivatives have demonstrated that stereoisomers can possess distinct pharmacological profiles. biomolther.orgnih.gov For instance, research on various β-phenethylamine (β-PEA) derivatives has shown that different stereoisomers can have varying affinities for and activities at biological targets like the dopamine (B1211576) transporter (DAT). biomolther.orgnih.gov
A comprehensive investigation into the stereoisomer-specific activities of Benzeneethanamine, 2-methoxy-N-propyl- would involve several key areas of research:
Receptor Binding and Functional Assays: A primary step would be to determine the binding affinities of each stereoisomer for a panel of relevant biological targets. Given the structural similarity of Benzeneethanamine, 2-methoxy-N-propyl- to other phenethylamines, potential targets could include monoamine transporters (such as DAT, NET, and SERT) and various G-protein coupled receptors (GPCRs), including adrenergic and serotonergic receptors. nih.govbiomolther.org Subsequent functional assays would then be essential to characterize the nature of the interaction, determining whether each isomer acts as an agonist, antagonist, or modulator at these targets.
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by each stereoisomer is a critical next step. This could involve investigating second messenger systems, ion channel modulation, and gene expression changes. Such studies would provide a more complete picture of the molecular mechanisms underlying the observed biological effects of each isomer.
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) profiles of individual stereoisomers can differ significantly. mdpi.com Therefore, a thorough pharmacokinetic investigation for each stereoisomer of Benzeneethanamine, 2-methoxy-N-propyl- is warranted. These studies would assess parameters such as bioavailability, plasma protein binding, metabolic pathways (including potential stereoselective metabolism by cytochrome P450 enzymes), and elimination half-life.
To illustrate the potential for differential activity, the following conceptual data table outlines a hypothetical comparison of the biological properties of the (R)- and (S)-enantiomers of Benzeneethanamine, 2-methoxy-N-propyl-. It is important to note that this table is for illustrative purposes only, as specific experimental data for this compound is not currently available in the public domain.
| Parameter | (R)-Benzeneethanamine, 2-methoxy-N-propyl- | (S)-Benzeneethanamine, 2-methoxy-N-propyl- |
| Binding Affinity (Ki) at Target X | Lower Value (Higher Affinity) | Higher Value (Lower Affinity) |
| Functional Activity at Target X | Agonist | Antagonist/Weak Partial Agonist |
| In Vitro Potency (EC50/IC50) | Lower Value (Higher Potency) | Higher Value (Lower Potency) |
| Metabolic Stability (in vitro) | Higher Stability | Lower Stability |
| In Vivo Efficacy | High | Low/None |
Emerging methodologies will play a pivotal role in these future investigations. Advanced chiral separation techniques, such as supercritical fluid chromatography (SFC) and advanced HPLC methods with chiral stationary phases, will be essential for the efficient isolation of pure stereoisomers. diva-portal.org High-throughput screening platforms can be employed for the rapid pharmacological profiling of these isomers against a wide array of biological targets.
Furthermore, computational approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the stereoisomer-specific binding modes at the molecular level. biomolther.orgnih.gov These in silico methods can help to rationalize the observed differences in biological activity and guide the design of future analogs with improved potency and selectivity. nih.gov
Q & A
Q. What are the key synthetic strategies for preparing 2-methoxy-N-propylbenzeneethanamine?
Methodological Answer: The synthesis typically involves:
- Alkylation of phenethylamine derivatives : React 2-methoxyphenethylamine with propyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-propyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Protection of the methoxy group : Use silyl protecting groups (e.g., TMSCl) if the methoxy group is reactive under alkylation conditions .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the pure product. Validate purity via GC-MS or HPLC .
Q. How can spectroscopic techniques confirm the structure of 2-methoxy-N-propylbenzeneethanamine?
Methodological Answer:
- NMR :
- Mass Spectrometry : Look for a molecular ion [M+H]⁺ at m/z 208.2 (C₁₂H₁₉NO). Fragmentation patterns may include loss of the propyl group (m/z 150) or methoxy cleavage (m/z 178) .
Advanced Research Questions
Q. How can enantiomeric purity be assessed if chirality is introduced during synthesis?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Compare retention times with racemic standards to resolve enantiomers .
- Circular Dichroism (CD) : Analyze CD spectra in the UV range (200–250 nm) to detect optical activity. Correlate with computational models (DFT) to assign absolute configuration .
Q. What are the stability challenges for 2-methoxy-N-propylbenzeneethanamine under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. Amine oxidation is likely under acidic conditions, while the methoxy group remains stable .
- Thermal Stability : Heat samples to 40–80°C in inert (N₂) and oxidizing (O₂) atmospheres. Use TGA-DSC to detect decomposition points (>150°C expected) .
Q. How can computational modeling predict receptor binding interactions for this compound?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions with adrenergic or dopaminergic receptors. Focus on the protonated amine (hydrogen bonding) and methoxy group (hydrophobic interactions) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Compare with known agonists (e.g., amphetamines) to identify shared pharmacophores .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data across literature sources?
Methodological Answer:
- Reproducibility Checks : Synthesize the compound using protocols from conflicting studies and validate purity via orthogonal methods (e.g., NMR + elemental analysis).
- Environmental Factors : Test if humidity (hygroscopicity) or crystalline polymorphism affects melting points. Use XRPD to compare crystal forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
